1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, an oxane ring, and a dihydropyridine core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxane precursor.
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling Reactions: The final step involves coupling the piperidine and oxane rings with the dihydropyridine core through a series of amide bond formations and other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or oxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydroxylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound is unique due to its combination of a piperidine ring, an oxane ring, and a dihydropyridine core.
Other Dihydropyridine Derivatives: Compounds such as nifedipine and amlodipine, which are used as calcium channel blockers, share the dihydropyridine core but differ in their substituents and overall structure.
Piperidine Derivatives: Compounds like piperidine itself or its derivatives, which are used in various pharmaceutical applications, share the piperidine ring but lack the oxane and dihydropyridine components.
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
1-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-20-8-2-3-16(18(20)23)17(22)19-13-14-4-9-21(10-5-14)15-6-11-24-12-7-15/h2-3,8,14-15H,4-7,9-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHUYKYONDQRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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